氢氧化硝酸铋

描述

Bismuth Hydroxide Nitrate, a compound involving bismuth, hydroxide, and nitrate ions, has been the subject of various studies due to its interesting chemical and physical properties. The compound is often studied in the form of basic bismuth nitrates and is recognized for its utility in catalysis, materials science, and potentially in photocatalysis.

Synthesis Analysis

Bismuth Hydroxide Nitrate can be synthesized through different methods including hydrothermal processes and precipitation. For example, the synthesis of basic bismuth(III) nitrates under hydrothermal conditions and their transformation to α-Bi2O3 in solid-state reactions has been explored, demonstrating the compound's versatile synthesis routes (Christensen et al., 2003).

Molecular Structure Analysis

The molecular structure of Bismuth Hydroxide Nitrate varies based on the specific compound being analyzed. For instance, [Bi6O4.5(OH)3.5]2(NO3)11 is one such compound where its structure was determined from twinned crystal X-ray data, revealing a complex arrangement of hexanuclear complexes and nitrate groups (Henry et al., 2003).

Chemical Reactions and Properties

Bismuth Hydroxide Nitrate exhibits interesting chemical reactions and properties, such as in the context of catalysis. Bismuth nitrate-catalyzed Michael reactions demonstrate the compound's role in facilitating organic transformations, highlighting its chemical reactivity and potential in synthesis processes (Srivastava & Banik, 2003).

Physical Properties Analysis

The physical properties of Bismuth Hydroxide Nitrate compounds, including crystal structures and morphologies, have been extensively studied. Various techniques like X-ray diffraction and scanning electron microscopy have been used to explore these aspects, revealing detailed information on the compound's crystalline structure and physical appearance.

Chemical Properties Analysis

The chemical properties of Bismuth Hydroxide Nitrate, such as its photocatalytic activity, have been of particular interest. For instance, the photocatalytic degradation of organic pollutants over basic bismuth (III) nitrate/BiVO4 composite illustrates the compound's utility in environmental remediation applications (Liu et al., 2010).

科学研究应用

饮用水中污染物的去除:包括氢氧化硝酸铋在内的铋基吸附材料可有效去除水溶液中的离子污染物。含水氧化铋已显示出去除硝酸盐和氟化物的潜力,使其适用于饮用水处理,尤其是在小规模家庭应用中 (Ranjan, Singh, & Srivastav, 2019).

硝酸盐的电化学还原:可以从氢氧化硝酸铋衍生的铋阴极已被研究用于硝酸盐的电化学还原。这种电解的主要产物是氮气,表明其在废水处理中的潜在应用,例如低水平核废料 (Dortsiou & Kyriacou, 2009).

吸附研究:从氢氧化硝酸铋衍生的含水氧化铋 (HBO) 的研究探索了其从水中去除硝酸盐的动力学和平衡特性。X 射线衍射和扫描电子显微镜等表征方法用于了解它们的吸附能力 (Srivastav, Singh, Weng, & Sharma, 2015).

纳米材料合成:氢氧化硝酸铋用于纳米材料的合成。例如,已经证明了它在微波辐射下转化为氧化铋,这在纳米技术和材料科学中具有应用 (Rajagopal et al., 2008).

催化应用:硝酸铋(可以与氢氧化硝酸铋相关)已用作各种有机反应中的催化剂,例如迈克尔反应。这展示了其在有机合成中促进化学转化的潜力 (Srivastava & Banik, 2003).

安全和危害

未来方向

Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine, as a result of their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . High-throughput ammonia production from nitrate using liquid metal synthesized bismuth nano-catalyst is also being explored .

属性

IUPAC Name |

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

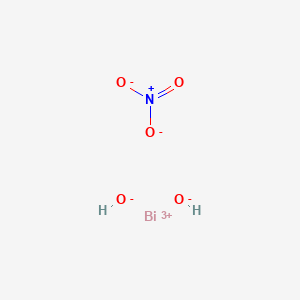

Canonical SMILES |

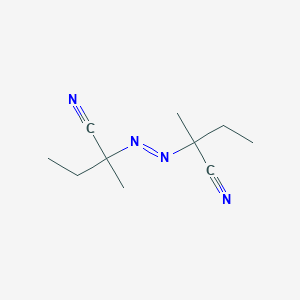

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth hydroxide nitrate | |

CAS RN |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)